1-Boc-3-Aminomethylazetidine acetic acid salt
Description
1-Boc-3-Aminomethylazetidine acetic acid salt is a chemical compound with the molecular formula C12H26N2O4 and a molecular weight of 262.34584 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
acetic acid;tert-butyl N-(3-amino-2-methylpropyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2.C2H4O2/c1-8(6-11)7-12(5)9(13)14-10(2,3)4;1-2(3)4/h8H,6-7,11H2,1-5H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZPUHJWWNWPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN(C)C(=O)OC(C)(C)C.CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Boc-3-Aminomethylazetidine acetic acid salt typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the azetidine ring. The synthetic route may include the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the azetidine ring: The protected amine is then reacted with a suitable azetidine precursor under controlled conditions to form the azetidine ring.
Introduction of the acetic acid salt:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Boc-3-Aminomethylazetidine acetic acid salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-3-Aminomethylazetidine acetic acid salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of various azetidine derivatives.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving azetidine-containing compounds.
Mechanism of Action
The mechanism of action of 1-Boc-3-Aminomethylazetidine acetic acid salt involves its interaction with specific molecular targets and pathways. The Boc-protected amine group allows for selective reactions with enzymes and other biological molecules, making it a valuable tool in biochemical research. The azetidine ring structure provides unique steric and electronic properties that can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-Boc-3-Aminomethylazetidine acetic acid salt can be compared with other similar compounds, such as:
1-Boc-3-Aminopyrrolidine: A similar compound with a five-membered ring structure.
1-Boc-3-Aminomethylpyrrolidine: Another derivative with a different ring size and substitution pattern.
3-Azetidinecarboxylic acid: A related compound with a carboxylic acid functional group instead of the acetic acid salt
The uniqueness of this compound lies in its specific ring structure and functional groups, which provide distinct reactivity and applications in various fields of research.
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